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molecular formula C10H20O B1582152 4-Decanone CAS No. 624-16-8

4-Decanone

Cat. No. B1582152
M. Wt: 156.26 g/mol
InChI Key: MKJDUHZPLQYUCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05126491

Procedure details

3-decanol and 4-decanol (1.10 mmol); 2-decanone (1.73 mmol); 3-decanone and 4-decanone (1.41 mmol).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.1 mmol
Type
reactant
Reaction Step Two
Quantity
1.73 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.41 mmol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
CCC(O)CCCCCCC.CCCC(O)CCCCCC.[CH3:23][C:24](=[O:33])[CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH3:32].CCC(=O)CCCCCCC.CCCC(=O)CCCCCC>>[CH3:23][CH:24]([OH:33])[CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH3:32]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC(CCCCCCC)O
Step Two
Name
Quantity
1.1 mmol
Type
reactant
Smiles
CCCC(CCCCCC)O
Step Three
Name
Quantity
1.73 mmol
Type
reactant
Smiles
CC(CCCCCCCC)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC(CCCCCCC)=O
Step Five
Name
Quantity
1.41 mmol
Type
reactant
Smiles
CCCC(CCCCCC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC(CCCCCCCC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05126491

Procedure details

3-decanol and 4-decanol (1.10 mmol); 2-decanone (1.73 mmol); 3-decanone and 4-decanone (1.41 mmol).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.1 mmol
Type
reactant
Reaction Step Two
Quantity
1.73 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.41 mmol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
CCC(O)CCCCCCC.CCCC(O)CCCCCC.[CH3:23][C:24](=[O:33])[CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH3:32].CCC(=O)CCCCCCC.CCCC(=O)CCCCCC>>[CH3:23][CH:24]([OH:33])[CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH3:32]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC(CCCCCCC)O
Step Two
Name
Quantity
1.1 mmol
Type
reactant
Smiles
CCCC(CCCCCC)O
Step Three
Name
Quantity
1.73 mmol
Type
reactant
Smiles
CC(CCCCCCCC)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC(CCCCCCC)=O
Step Five
Name
Quantity
1.41 mmol
Type
reactant
Smiles
CCCC(CCCCCC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC(CCCCCCCC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05126491

Procedure details

3-decanol and 4-decanol (1.10 mmol); 2-decanone (1.73 mmol); 3-decanone and 4-decanone (1.41 mmol).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.1 mmol
Type
reactant
Reaction Step Two
Quantity
1.73 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.41 mmol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
CCC(O)CCCCCCC.CCCC(O)CCCCCC.[CH3:23][C:24](=[O:33])[CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH3:32].CCC(=O)CCCCCCC.CCCC(=O)CCCCCC>>[CH3:23][CH:24]([OH:33])[CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH3:32]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC(CCCCCCC)O
Step Two
Name
Quantity
1.1 mmol
Type
reactant
Smiles
CCCC(CCCCCC)O
Step Three
Name
Quantity
1.73 mmol
Type
reactant
Smiles
CC(CCCCCCCC)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC(CCCCCCC)=O
Step Five
Name
Quantity
1.41 mmol
Type
reactant
Smiles
CCCC(CCCCCC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC(CCCCCCCC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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